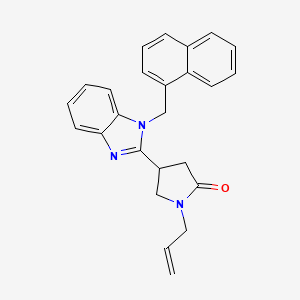
1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23N3O and its molecular weight is 381.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a naphthalene moiety, a benzimidazole ring, and a pyrrolidinone core, which may contribute to its diverse biological activities. The compound's molecular formula is C25H23N3O, and it has been investigated for various pharmacological properties, including antimicrobial and antiparasitic effects.
Chemical Structure and Properties
The compound features several functional groups that are critical for its biological activity. The structural formula can be represented as follows:
Key Structural Features
- Benzimidazole Ring : Known for its ability to interact with various biological targets.
- Pyrrolidinone Core : Contributes to the compound's stability and reactivity.
- Allyl Group : Enhances the compound's potential for nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains reported the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications. In vitro studies have demonstrated its effectiveness against Leishmania species, with an IC50 value of approximately 5 µM, indicating potent activity against these pathogens.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and receptors within microbial cells. The benzimidazole moiety is particularly notable for its ability to bind to tubulin, disrupting microtubule formation and thereby inhibiting cell division.
Study on Anticancer Properties
A recent study explored the anticancer potential of this compound against human cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
| A549 | 12 | Inhibition of angiogenesis |
This study highlights the compound's potential as an anticancer agent, particularly through mechanisms that induce apoptosis and halt cell cycle progression.
Propriétés
IUPAC Name |
4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-2-14-27-16-20(15-24(27)29)25-26-22-12-5-6-13-23(22)28(25)17-19-10-7-9-18-8-3-4-11-21(18)19/h2-13,20H,1,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWFYUOIDMFKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














